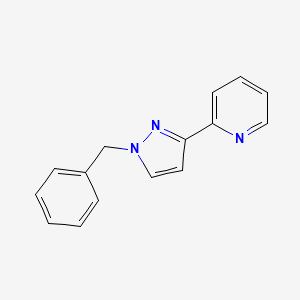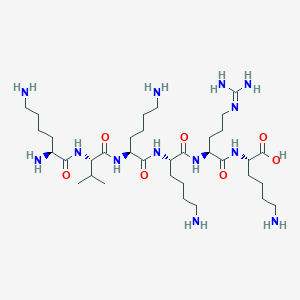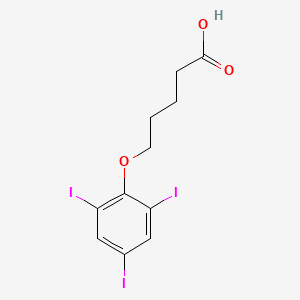
5-(2,4,6-Triiodophenoxy)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,4,6-Triiodophenoxy)pentanoic acid: is an organic compound characterized by the presence of three iodine atoms attached to a phenoxy group, which is further connected to a pentanoic acid chain. This compound is notable for its high molecular weight and the presence of iodine, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,4,6-Triiodophenoxy)pentanoic acid typically involves the iodination of a phenoxy group followed by the attachment of a pentanoic acid chain. The reaction conditions often require the use of iodine and a suitable oxidizing agent to facilitate the iodination process. The reaction is usually carried out in an organic solvent under controlled temperature and pressure conditions to ensure the selective introduction of iodine atoms at the 2, 4, and 6 positions of the phenoxy group.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using automated reactors. These reactors are designed to handle the exothermic nature of the iodination reaction and ensure consistent product quality. The final product is purified through crystallization or chromatography techniques to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the iodine atoms, potentially leading to the formation of deiodinated products.
Substitution: The iodine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be employed for substitution reactions.
Major Products Formed:
Oxidation: Quinones or other oxidized phenoxy derivatives.
Reduction: Deiodinated phenoxy derivatives.
Substitution: Phenoxy derivatives with substituted functional groups.
Scientific Research Applications
Chemistry: 5-(2,4,6-Triiodophenoxy)pentanoic acid is used as a precursor in the synthesis of various iodinated organic compounds. Its unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: In biological research, the compound is used as a radiolabeling agent due to the presence of iodine atoms. It can be incorporated into biomolecules to study their behavior and interactions in biological systems.
Medicine: The compound’s iodine content makes it useful in medical imaging techniques such as computed tomography (CT) scans. It can be used as a contrast agent to enhance the visibility of internal structures.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of 5-(2,4,6-Triiodophenoxy)pentanoic acid is primarily related to its ability to interact with biological molecules through its iodine atoms. The iodine atoms can form strong interactions with electron-rich sites in biomolecules, leading to changes in their structure and function. This interaction can affect various molecular targets and pathways, including enzyme activity, protein-protein interactions, and cellular signaling pathways.
Comparison with Similar Compounds
- 4-Iodophenoxyacetic acid
- 2,4,6-Triiodophenol
- 5-Iodopentanoic acid
Comparison: 5-(2,4,6-Triiodophenoxy)pentanoic acid is unique due to the presence of three iodine atoms on the phenoxy group, which imparts distinct chemical and physical properties. Compared to similar compounds, it has a higher molecular weight and greater potential for radiolabeling applications. Its structure also allows for more versatile chemical modifications, making it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
839672-02-5 |
|---|---|
Molecular Formula |
C11H11I3O3 |
Molecular Weight |
571.92 g/mol |
IUPAC Name |
5-(2,4,6-triiodophenoxy)pentanoic acid |
InChI |
InChI=1S/C11H11I3O3/c12-7-5-8(13)11(9(14)6-7)17-4-2-1-3-10(15)16/h5-6H,1-4H2,(H,15,16) |
InChI Key |
KLVJBRGZZSWXGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1I)OCCCCC(=O)O)I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


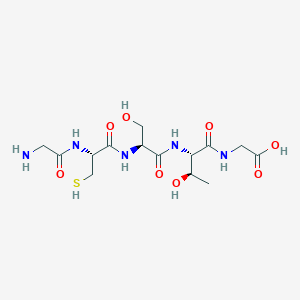
![2-(Benzo[d]oxazol-2-yl)-6-iodo-4-methylphenol](/img/structure/B12530687.png)
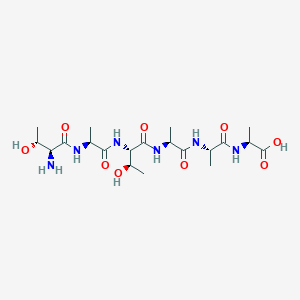
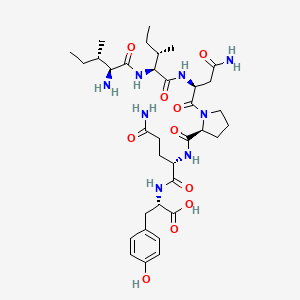
![N-{3-[4-(3-Phenylpropoxy)phenyl]propyl}-L-alanine](/img/structure/B12530712.png)
![[6-(Benzyloxy)-5,5-dimethylhex-3-en-3-yl]benzene](/img/structure/B12530717.png)
![1H-Imidazo[1,5-a]indol-1-one, 2,3-dihydro-2-phenyl-3-thioxo-](/img/structure/B12530726.png)
![5-Ethenyl-1,3-difluoro-2-{[4-(trifluoromethyl)phenyl]ethynyl}benzene](/img/structure/B12530732.png)
![4-[6-(Furan-2-yl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenol](/img/structure/B12530741.png)
![Pyrimido[6,1-C][1,2,4]triazepine](/img/structure/B12530749.png)

![[3,5-Bis(2-aminoethyl)phenyl]methanol](/img/structure/B12530775.png)
